3-(4-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,2-benzothiazole
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Overview
Description
3-(4-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,2-benzothiazole is a complex organic compound that features a trifluoromethyl group, an oxadiazole ring, a piperazine ring, and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,2-benzothiazole typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions. The piperazine ring is then introduced through nucleophilic substitution reactions. Finally, the benzothiazole moiety is incorporated via cyclization reactions involving sulfur-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,2-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
3-(4-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,2-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 3-(4-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,2-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1H-1,2,4-triazol-3-amine
- 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)urea
Uniqueness
3-(4-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,2-benzothiazole is unique due to its combination of a trifluoromethyl group, an oxadiazole ring, a piperazine ring, and a benzothiazole moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C15H14F3N5OS |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H14F3N5OS/c16-15(17,18)14-20-19-12(24-14)9-22-5-7-23(8-6-22)13-10-3-1-2-4-11(10)25-21-13/h1-4H,5-9H2 |
InChI Key |
XHAYWBSOSKCTOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NN=C(O2)C(F)(F)F)C3=NSC4=CC=CC=C43 |
Origin of Product |
United States |
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